3-(Pyridin-3-yl)-1H-indazol-5-amine is a compound that belongs to the indazole class of heterocyclic compounds, which are known for their diverse biological activities. This specific compound features a pyridine ring and an amine group attached to the indazole structure, potentially enhancing its pharmacological properties. Indazoles have been extensively studied for their roles in medicinal chemistry, particularly in the development of anti-cancer agents and kinase inhibitors.
The compound can be classified under indazole derivatives, which are recognized for their significance in pharmaceutical applications. Indazoles, including 3-(pyridin-3-yl)-1H-indazol-5-amine, have been documented in various scientific literature for their synthesis and biological evaluations. The compound's structural components suggest it may possess unique interactions with biological targets, making it a candidate for further research in drug development.
The synthesis of 3-(pyridin-3-yl)-1H-indazol-5-amine can be accomplished through various methods, often involving multi-step reactions. A common approach includes:
These methods ensure high yields and purity of the desired compound while allowing for modifications to enhance its biological activity .
The molecular formula of 3-(pyridin-3-yl)-1H-indazol-5-amine is C_{10}H_{8}N_{4}. Its structure consists of an indazole core with a pyridine ring at the 3-position and an amine group at the 5-position. The compound's structure can be represented as follows:
The presence of nitrogen atoms in both the indazole and pyridine rings contributes to the compound's potential hydrogen bonding capabilities, which may influence its interaction with biological targets.
3-(Pyridin-3-yl)-1H-indazol-5-amine can undergo various chemical reactions typical for amines and heterocycles:
These reactions are crucial for modifying the compound to improve its pharmacological properties or to synthesize related compounds with potentially enhanced activity .
The mechanism of action for 3-(pyridin-3-yl)-1H-indazol-5-amine is likely related to its ability to interact with specific biological targets such as kinases or receptors involved in cancer progression or other diseases.
Research indicates that similar indazole derivatives exhibit anti-cancer properties through apoptosis induction and cell cycle arrest mechanisms .
The physical properties of 3-(pyridin-3-yl)-1H-indazol-5-amine include:
Chemical properties include reactivity towards electrophiles due to its amine functionality and potential for hydrogen bonding due to both nitrogen atoms present in its structure .
3-(Pyridin-3-yl)-1H-indazol-5-amine has potential applications in several scientific fields:
Ongoing research into similar compounds continues to reveal their importance in drug discovery and development processes .
The synthesis of 3-(pyridin-3-yl)-1H-indazol-5-amine relies heavily on advanced palladium-catalyzed cross-coupling methodologies, with Suzuki-Miyaura arylation and Buchwald-Hartwig amination serving as cornerstone reactions. A prominent approach involves Stille coupling between stannyl pyridine derivatives (e.g., Y218) and bromoindazole intermediates (Y1a-Y1i) substituted at the C7 position, followed by Boc deprotection of the tryptophanol moiety to yield the target compound [4]. This method offers excellent regiocontrol but necessitates multiple protection/deprotection steps, impacting overall efficiency.
A significant advancement is the development of a sequentially Pd-catalyzed one-pot process that concatenates Suzuki arylation and Buchwald-Hartwig amination. This three-component reaction enables the synthesis of C,N-diarylated heterocycles without additional catalyst reloading after the initial coupling step. The methodology demonstrates broad substrate scope, accommodating diverse aryl halides and amines, yielding functionalized heterocycles in high efficiency (often >80% yield) [10]. The catalytic system leverages bulky phosphine ligands (e.g., BippyPhos) that enhance catalyst stability and prevent deactivation during the sequential transformations, enabling the construction of complex indazole-pyridine architectures with minimized purification steps.
Table 1: Synthetic Approaches to 3-(Pyridin-3-yl)-1H-indazol-5-amine Derivatives
Synthetic Strategy | Key Steps | Advantages | Limitations | Representative Yield |
---|---|---|---|---|
Stille Coupling | Bromoindazole synthesis → Stille coupling → Deprotection | High regioselectivity, compatibility with halides | Requires toxic tin reagents, multi-step | 40-65% (overall) |
Sequential Pd One-Pot | Suzuki coupling → Buchwald-Hartwig amination | High atom economy, no intermediate isolation | Sensitive to steric hindrance | 70-85% |
Aminative Suzuki Coupling | Formal nitrene insertion into Suzuki reaction | Direct C-N-C linkage, avoids separate steps | Emerging technology, limited scope reports | 50-75% |
A groundbreaking development is the aminative Suzuki-Miyaura coupling, which fundamentally alters the product formation from traditional C-C-linked biaryls to C-N-C-linked diaryl amines. This transformation integrates a formal nitrene insertion process into the Suzuki reaction pathway, effectively merging Suzuki and Buchwald-Hartwig coupling trajectories. Utilizing a bulky ancillary phosphine ligand on palladium and a commercial amination reagent, this method provides efficient access to diarylamine structures directly from aryl halides and boronic acids/esters, significantly streamlining access to the indazol-5-amine scaffold [5].
Molecular hybridization strategies have been pivotal in developing bioactive heterocyclic hybrids incorporating the 3-(pyridin-3-yl)-1H-indazol-5-amine framework. These approaches fuse the indazole core, known for its pharmacophore versatility, with the pyridine moiety, which enhances binding affinity through hydrogen bonding and electrostatic interactions. The hybridization often targets the C3 position of indazole and the C2/C5 positions of pyridine, creating diverse molecular architectures with tailored biological profiles [5] [9].
A prominent example involves creating dual heterocyclic hybrids where the indazole core is linked to 1,2,3-triazole and 1,3,4-oxadiazole systems. These are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) from 3-bromo-1H-indazole precursors, generating compounds with significant antimicrobial properties. Specifically, compounds 9b, 9c, 9h, 9i, and 9j demonstrated outstanding activity against Streptococcus pneumoniae (MICs = 4.0-8.0 µg/mL), surpassing ampicillin (MIC = 9.1 µg/mL) [9]. Computational analysis revealed strong binding interactions (ΔG = -7.78 to -8.34 kcal/mol) with key amino acid residues (Arg171, Lys20, Tyr248), validating the hybridization strategy for enhancing target engagement.
Fluorinated hybridization has emerged as a powerful tactic, exemplified by the synthesis of 3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine. The fluorine atom at the pyridine meta-position significantly modifies electronic properties and enhances metabolic stability. This analog is synthesized via Balz-Schiemann fluorination of pyridine precursors followed by indazole ring cyclization and coupling, demonstrating the strategic incorporation of halogens to optimize pharmaceutical potential [7].
Table 2: Hybrid Scaffolds Based on 3-(Pyridin-3-yl)-1H-indazol-5-amine
Hybrid Type | Synthetic Method | Key Structural Features | Biological Profile |
---|---|---|---|
Indazole-Triazole-Oxadiazole | CuAAC from 3-bromoindazole | Dual heterocycle at C3 position | Potent anti-Gram-positive activity |
Fluoropyridinyl-Indazole | Balz-Schiemann → Cyclization → Coupling | Fluorine at pyridine C5 | Enhanced binding affinity, metabolic stability |
Carbazole-Indazole | Sequential Pd one-pot process | Phenothiazine/carbazole fused systems | Optoelectronic applications (OLEDs) |
The synthesis of 3-(pyridin-3-yl)-1H-indazol-5-amine and analogs demands strategic protecting group deployment to manage functional group reactivity during multi-step sequences. Protecting group economy—minimizing protection/deprotection steps—is crucial for enhancing synthetic efficiency and overall yield. Key considerations include orthogonality (independent removal), compatibility with reaction conditions, and minimization of side reactions [2] [6].
Silyl ethers are extensively employed for hydroxyl protection during indazole functionalization. The tert-butyldimethylsilyl (TBS/TBDMS) group offers optimal stability across diverse reaction conditions while being readily cleaved by fluoride sources (e.g., TBAF) or mild acids (acetic acid in THF/water). For example, in the synthesis of fluorinated analogs, TBS protection enables selective functionalization of the amine group without affecting sensitive alcohols [6] [8]. Triisopropylsilyl (TIPS) groups provide enhanced steric shielding for more demanding syntheses, though with longer deprotection times. The strategic choice depends on steric requirements and downstream reaction compatibility—bulkier silyl groups (TIPS, TBDPS) reduce catalyst deactivation in Pd-catalyzed steps but may slow coupling kinetics [3] [8].
Palladium catalysis is fundamental for constructing the indazole-pyridine core. Ligand design critically influences catalyst performance:
In aminative Suzuki coupling, the Pd/bulky phosphine system combined with commercial amination reagents allows direct C-N-C bond formation, bypassing traditional protecting group requirements for amines. This exemplifies how catalyst engineering synergizes with protecting group strategy to streamline synthesis [5].
Structural simplification of the 3-(pyridin-3-yl)-1H-indazol-5-amine scaffold focuses on enhancing drug-likeness while retaining or improving target engagement. Key strategies include bioisosteric replacement, ring simplification, and substituent optimization at critical positions (C3-pyridine, C5-amine, C7-indazole) [3] [5] [9].
C7 indazole modification has proven highly impactful. Synthetic routes via Suzuki coupling of 2-bromo-6-methylaniline (Y8) with vinylboronic acids followed by hydrogenation provide access to linear alkyl chains (Y9c, Y9e). Alternatively, Hartwig-type Pd-catalyzed coupling of 2-bromo-6-methylnitrobenzene (Y12) with alkylboronic acids enables introduction of diverse alkyl groups (Y13), which are cyclized to bromoindazoles (Y1). Biological evaluation revealed that small alkyl groups (methyl, ethyl) at C7 improve antimicrobial activity against Gram-positive pathogens, while branched chains reduce potency, highlighting steric sensitivity [9].
Scaffold hopping has yielded simplified analogs with retained efficacy. Replacing the tryptophanol moiety in Abbott's A-443654 inhibitor with primary amines generated PrINZ—a potent analog-sensitive kinase inhibitor. The simplified structure maintained nanomolar inhibition against engineered Akt isoforms while exhibiting >100-fold selectivity over wild-type kinases [4]. This demonstrates how strategic simplification enhances target specificity without compromising potency.
Fluorine scanning represents another optimization tactic. Introducing fluorine at the pyridine C5 position (as in 3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine) enhances metabolic stability and membrane permeability. Computational modeling indicates fluorine's electron-withdrawing effect strengthens hydrogen bonding with kinase hinge regions (e.g., Glu228 and Ala230 in Akt), explaining improved IC₅₀ values despite minimal steric alteration [7].
Table 3: Key Analogs of 3-(Pyridin-3-yl)-1H-indazol-5-amine and Their Features
Compound Name | CAS Number | Modification Site | Structural Change | Synthetic Approach |
---|---|---|---|---|
3-(Pyridin-3-yl)-1H-indazol-5-amine | 39220022 (CID) | Base compound | None | Stille coupling, Boc deprotection |
3-(5-Fluoropyridin-2-yl)-1H-indazol-5-amine | 1356087-92-7 | Pyridine C5 | Fluorine substitution | Balz-Schiemann → Cyclization → Coupling |
PrINZ | Not provided | Tryptophanol replacement | 7-substituted indazole | Modified A-443654 synthesis |
9b (Dual heterocycle) | Not provided | C3 indazole | 1,2,3-triazole-1,3,4-oxadiazole | CuAAC from 3-bromoindazole |
C7-ethylindazole analog | Not provided | C7 indazole | Ethyl substituent | Suzuki coupling → Hydrogenation → Cyclization |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3